molecular formula C24H14O2 B8541978 6,13-Ethanopentacenedione, 6,13-dihydro- CAS No. 757245-32-2

6,13-Ethanopentacenedione, 6,13-dihydro-

Cat. No. B8541978
CAS RN: 757245-32-2
M. Wt: 334.4 g/mol
InChI Key: PJNXSALRLZQHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,13-Ethanopentacenedione, 6,13-dihydro- is a useful research compound. Its molecular formula is C24H14O2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,13-Ethanopentacenedione, 6,13-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,13-Ethanopentacenedione, 6,13-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

757245-32-2

Product Name

6,13-Ethanopentacenedione, 6,13-dihydro-

Molecular Formula

C24H14O2

Molecular Weight

334.4 g/mol

IUPAC Name

hexacyclo[10.10.2.02,11.04,9.013,22.015,20]tetracosa-2,4,6,8,10,13,15,17,19,21-decaene-23,24-dione

InChI

InChI=1S/C24H14O2/c25-23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24(23)26)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12,21-22H

InChI Key

PJNXSALRLZQHHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C4C5=CC6=CC=CC=C6C=C5C(C3=CC2=C1)C(=O)C4=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A reaction vessel was purged with nitrogen, and then charged with dimethylsulfoxide (8.6 ml, 93.5 mmol) and methylene chloride (48 ml). Once the reaction vessel was cooled to −60° C., the mixture was added with anhydrous trifluoroacetic acid (11.7 ml, 84.3 mmol), and the resultant solution was stirred for 10 minutes. After stirring, a solution of the 6,13-dihydro-15,16-dihydroxy-6,13-ethanopentacene (0.96 g, 2.7 mmol) obtained in Step 2 dissolved in dimethyl sulfoxide (4 ml) was slowly added dropwise into the reaction solution. After the dropwise addition, stirring was performed for 1.5 hours while maintaining the temperature at −60° C., and then the resultant solution was added with triethylamine (27.5 ml). Then, stirring was further performed for 1.5 hours, after which the temperature was returned to room temperature. The reaction solution was poured into 10% hydrochloric acid (150 ml) and was extracted with methylene chloride. The resultant organic layer was washed with water and saturated saline, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The obtained crude product was washed with ethyl acetate to give the intended 6,13-dihydro-6,13-ethanopentacene-15,16-dione (0.45 g, 50%)
Quantity
11.7 mL
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reactant
Reaction Step One
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resultant solution
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0 (± 1) mol
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6,13-dihydro-15,16-dihydroxy-6,13-ethanopentacene
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0.96 g
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4 mL
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resultant solution
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0 (± 1) mol
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27.5 mL
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150 mL
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48 mL
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8.6 mL
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Synthesis routes and methods II

Procedure details

Dry DMSO (dimethyl sulfoxide) (132 mmol, 9.4 ml) and 69 ml of dry CH2Cl2 were charged into a three-necked reaction vessel in an inert gas atmosphere, and cooled to −60° C. with an acetone/liquid nitrogen bath. To the mixture, 119 mmol (16.5 ml) of anhydrous trifluoroacetic acid was slowly added dropwise with the liquid temperature being kept at −60° C. and the resultant solution was stirred for 10 minutes. Then, to the resultant mixture, 6,13-dihydro-15,16-dihydroxy-6,13-ethanopentacene (3.81 mmol, 1.29 g) dissolved in a minimum amount of dry DMSO was slowly added dropwise, and the resultant solution was stirred for 15 hours. Triethylamine (275 mmol, 20.7 ml) was added dropwise into the solution while maintaining the liquid temperature at −60° C., which was then stirred for 1.5 hours. The reaction solution was slowly poured into 2M HCl (200 ml) and was extracted with CH2Cl2. The resultant organic layer was washed with ion-exchanged water and saturated saline, dried over anhydrous sodium sulfate and then concentrated under reduced pressure to give a crude product, which was then added with ethyl acetate. Insoluble matter was collected by filtration to give 6,13-dihydro-6,13-ethanopentacene-15,16-dione.
Quantity
16.5 mL
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0 (± 1) mol
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6,13-dihydro-15,16-dihydroxy-6,13-ethanopentacene
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1.29 g
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20.7 mL
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200 mL
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9.4 mL
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69 mL
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Reaction Step Eight

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